

2-Amino-4-nitrophenol: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: 2-Amino-4-nitrophenol

Cat. No.: B125904

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Introduction

2-Amino-4-nitrophenol is an aromatic organic compound with the chemical formula $C_6H_6N_2O_3$. It presents as a yellow-brown to orange crystalline solid and is a derivative of phenol, featuring both an amino group ($-NH_2$) and a nitro group ($-NO_2$) attached to the benzene ring.[1] This substitution pattern imparts a unique combination of chemical and physical properties, making it a compound of interest in various fields, including the synthesis of dyes, pharmaceuticals, and as a laboratory reagent. Its utility as an intermediate in the preparation of mordant dyes and its application in hair dye formulations are well-documented.[2] This technical guide provides an in-depth overview of the core physicochemical properties of **2-Amino-4-nitrophenol**, complete with experimental protocols for their determination and visual representations of key processes.

Physicochemical Properties

The key physicochemical properties of **2-Amino-4-nitrophenol** are summarized in the tables below, providing a comprehensive dataset for researchers.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[3][4]
Molecular Weight	154.12 g/mol	[1][3]
Appearance	Yellow-brown or orange solid; Orange prisms from water	[1]
Melting Point	140-143 °C	[2]
Boiling Point	368.10 °C (estimated)	[3]
Vapor Pressure	0.0000352 mmHg	[1]
Flash Point	100 °C	[2]

Acidity and Partitioning Behavior

Property	Value	Reference
pKa ₁ (Amine)	3.1 (at 25 °C)	[1]
pKa ₂ (Phenol)	7.6 (at 25 °C)	[1]
LogP (Octanol-Water Partition Coefficient)	1.26	[1]

Solubility Profile

Solvent	Solubility	Reference
Water	< 1 mg/mL at 20.5 °C	[1][5]
Ethanol	Soluble	[1]
Diethyl Ether	Soluble	[1]
Acetic Acid	Soluble	[1]
Warm Benzene	Soluble	[1]
DMSO	Slightly Soluble	[2]
Methanol	Slightly Soluble	[2]

Spectroscopic Data

Spectroscopic Technique	Characteristic Peaks	Reference
UV-Vis (in acidic mobile phase, pH \leq 3)	λ_{max} : 224 nm, 262 nm, 308 nm, 370 nm	[1][6]
Infrared (IR)	IR: 296 (Sadtler Research Laboratories IR Grating Collection)	[1]
^1H NMR	^1H NMR: 2824 (Sadtler Research Laboratories Spectral Collection)	[1]
^{13}C NMR	Available in SpectraBase	[7]
Mass Spectrometry	MASS: 70029 (NIST/EPA/MSDC Mass Spectral Database, 1990 Version)	[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **2-Amino-4-nitrophenol** are provided below. These protocols are based on standard laboratory techniques, adapted for this specific compound.

Synthesis of 2-Amino-4-nitrophenol

A common method for the synthesis of **2-Amino-4-nitrophenol** is the partial reduction of 2,4-dinitrophenol.[8]

Materials:

- 2,4-dinitrophenol (technical grade)
- Ammonium chloride
- Concentrated aqueous ammonia (approx. 28%)

- Sodium sulfide (60% fused)
- Glacial acetic acid
- Activated carbon (e.g., Norit)
- Water
- 5-L three-necked flask
- Stirrer, reflux condenser, thermometer
- Heated Büchner funnel

Procedure:

- In a 5-L three-necked flask, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water.
- Equip the flask with an efficient stirrer, a reflux condenser, and a thermometer.
- Start the stirrer and add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia.
- Heat the mixture to 85°C.
- Turn off the heat and allow the mixture to cool to 70°C.
- Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals, maintaining the temperature between 80-85°C.
- After all the sodium sulfide has been added, heat the mixture at 85°C for 15 minutes.
- Filter the hot reaction mixture through a heated Büchner funnel.
- Transfer the hot filtrate to a 5-L round-bottomed flask and cool overnight.
- Filter the mixture and press the crystals to near dryness.

- Dissolve the solid in 1.5 L of boiling water and acidify the solution with glacial acetic acid (approximately 100 ml).
- Add 10 g of activated carbon, heat the solution, and filter it while hot.
- Cool the filtrate to 20°C to crystallize the product.
- Collect the brown crystals and dry them at 65°C or in a vacuum desiccator. The expected yield is 160–167 g (64–67%) with a melting point of 140–142°C.[8]

Determination of Melting Point

The melting point is a crucial indicator of purity.

Materials:

- Dry, purified **2-Amino-4-nitrophenol**
- Capillary tubes
- Melting point apparatus or Thiele tube with a high-boiling point oil (e.g., mineral oil)
- Thermometer

Procedure:

- Ensure the **2-Amino-4-nitrophenol** sample is completely dry, as the presence of water of crystallization can lower the melting point to around 80-90°C.[8]
- Finely powder a small amount of the sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the melting point apparatus.
- Heat the apparatus rapidly to about 15-20°C below the expected melting point (approx. 140-143°C).
- Then, decrease the heating rate to 1-2°C per minute.

- Record the temperature at which the first liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
- The melting point range is reported as $T_1 - T_2$. For a pure sample, this range should be narrow ($0.5-1^\circ\text{C}$).

Spectrophotometric Determination of pKa (Phenolic Group)

This method utilizes the change in UV-Vis absorbance of **2-Amino-4-nitrophenol** with pH to determine the pKa of the phenolic hydroxyl group.

Materials:

- **2-Amino-4-nitrophenol**
- A series of buffer solutions with known pH values ranging from approximately 6.0 to 9.0.
- UV-Vis spectrophotometer
- Quartz cuvettes
- pH meter

Procedure:

- Prepare a stock solution of **2-Amino-4-nitrophenol** in a suitable solvent (e.g., a small amount of ethanol and then diluted with deionized water).
- Prepare a series of solutions by diluting an equal aliquot of the stock solution into each of the buffer solutions.
- Measure the UV-Vis spectrum of each buffered solution, as well as a highly acidic ($\text{pH} < 2$) and a highly basic ($\text{pH} > 10$) solution, over a wavelength range of 200-500 nm. The ultraviolet spectra of **2-amino-4-nitrophenol** show maxima at 308 and 370 nm.^[1]
- Identify the wavelengths of maximum absorbance for the fully protonated species (HA , from the highly acidic solution) and the fully deprotonated species (A^- , from the highly basic

solution).

- At a selected wavelength where the absorbance difference between HA and A⁻ is significant, record the absorbance (A) for each of the buffered solutions.
- Calculate the ratio of the deprotonated to protonated forms using the following equation:
$$[A^-]/[HA] = (A - A_{HA}) / (A_A - A)$$
where A_{HA} is the absorbance of the acidic form and A_A is the absorbance of the basic form.
- Plot pH versus log([A⁻]/[HA]). The pK_a is the pH at which log([A⁻]/[HA]) = 0.

Qualitative and Quantitative Solubility Determination

Qualitative Solubility:

Materials:

- **2-Amino-4-nitrophenol**
- Test tubes
- Various solvents: water, ethanol, diethyl ether, 5% NaOH, 5% HCl.

Procedure:

- Place approximately 25 mg of **2-Amino-4-nitrophenol** into separate test tubes.
- Add 0.75 mL of each solvent to a respective test tube in small portions, shaking vigorously after each addition.
- Observe and record whether the compound is soluble, partially soluble, or insoluble.

Quantitative Aqueous Solubility (Shake-Flask Method):

Materials:

- **2-Amino-4-nitrophenol**
- Deionized water

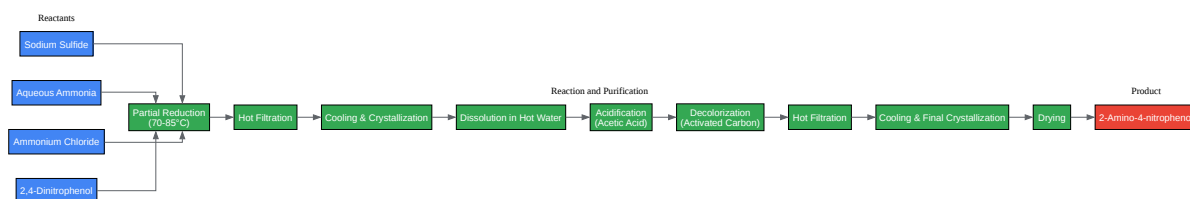
- Flasks with stoppers
- Shaking incubator or orbital shaker at a constant temperature (e.g., 25°C)
- Centrifuge
- UV-Vis spectrophotometer or HPLC for concentration analysis.

Procedure:

- Add an excess amount of **2-Amino-4-nitrophenol** to a flask containing a known volume of deionized water.
- Seal the flask and place it in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, allow the suspension to settle.
- Centrifuge an aliquot of the supernatant to remove any suspended solid particles.
- Carefully withdraw a known volume of the clear supernatant.
- Determine the concentration of **2-Amino-4-nitrophenol** in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (using a pre-established calibration curve) or HPLC.
- The determined concentration represents the aqueous solubility of the compound at that temperature.

Visualizations

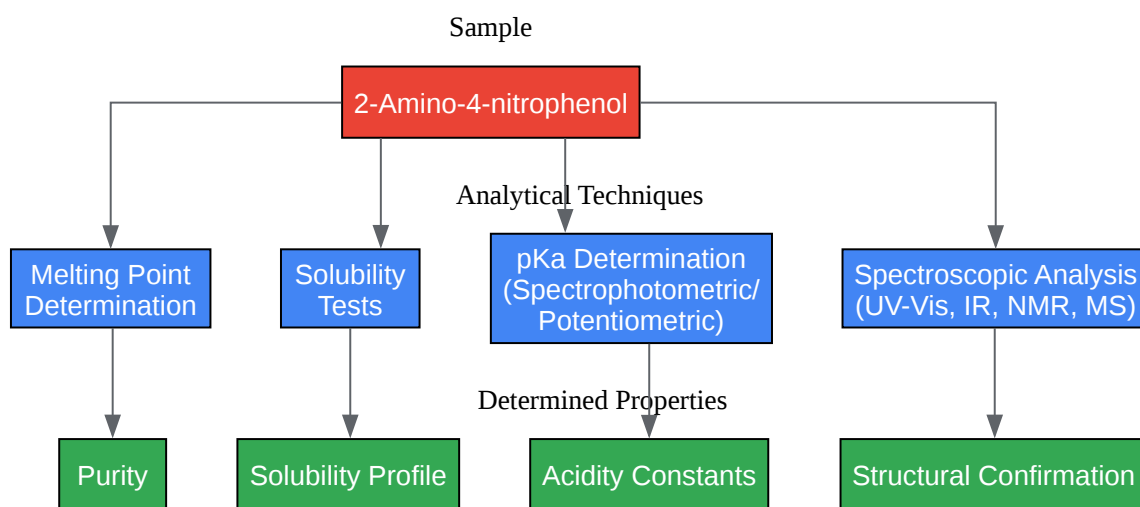
Synthesis Workflow of 2-Amino-4-nitrophenol



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Caption: Workflow for the synthesis of **2-Amino-4-nitrophenol**.

Physicochemical Characterization Workflow



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Caption: Workflow for the physicochemical characterization of **2-Amino-4-nitrophenol**.

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